Lysyl-prolyl-threonine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H28N4O5 |
|---|---|
Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C15H28N4O5/c1-9(20)12(15(23)24)18-13(21)11-6-4-8-19(11)14(22)10(17)5-2-3-7-16/h9-12,20H,2-8,16-17H2,1H3,(H,18,21)(H,23,24)/t9-,10+,11+,12+/m1/s1 |
InChI Key |
LOGFVTREOLYCPF-RHYQMDGZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)N)O |
Origin of Product |
United States |
Synthetic Chemistry and Biogenesis of Lysyl Prolyl Threonine
Chemical Synthesis Methodologies for Lysyl-prolyl-threonine Analogs
The chemical construction of Lys-Pro-Thr involves the sequential formation of peptide bonds between the constituent amino acids—lysine (B10760008), proline, and threonine. This process requires the use of protecting groups for the reactive N-terminal amine and any side-chain functional groups to ensure the specific and orderly formation of the desired peptide backbone.
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for synthesizing peptides like Lys-Pro-Thr. bachem.com This technique involves building the peptide chain sequentially while the C-terminal end is covalently anchored to an insoluble polymeric support, or resin. bachem.comwikipedia.org This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing after each reaction step. bachem.com The most common strategy for SPPS is the Fmoc/tBu approach, which utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection. wikipedia.org
The choice of resin is critical for a successful synthesis. For the synthesis of Lys-Pro-Thr with a free C-terminal carboxyl group, the Wang resin is a standard and widely used option. altabioscience.combiotage.compeptide.com This resin consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the C-terminus of the first amino acid. altabioscience.combiotage.com
The initial step in the synthesis is the anchoring, or loading, of the first amino acid, Fmoc-Thr(tBu)-OH, onto the Wang resin. This esterification can be challenging and carries a risk of racemization of the amino acid. biotage.com To mitigate this, pre-loaded resins, where the first Fmoc-protected amino acid is already attached, are often utilized. Alternatively, specific coupling methods, such as using 2,6-dichlorobenzoyl chloride or Mitsunobu conditions, have been developed to achieve high loading efficiency with minimal racemization. chempedia.info
Table 1: Common Resins for SPPS of Peptides with C-Terminal Acids
| Resin Name | Linker Type | Cleavage Condition | Key Feature |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl ester | Strong acid (e.g., >90% TFA) | Standard for Fmoc-SPPS of peptide acids. biotage.compeptide.com |
| 2-Chlorotrityl Chloride (CTC) Resin | Chlorotrityl | Very mild acid (e.g., 1-3% TFA) | Allows for cleavage while keeping side-chain protecting groups intact, useful for creating protected peptide fragments. biotage.com |
The synthesis of Lys-Pro-Thr proceeds from the C-terminus to the N-terminus. The cycle for adding each amino acid consists of two main steps: Nα-Fmoc deprotection and coupling of the next amino acid.
Deprotection: The Fmoc group is removed from the resin-bound threonine (and subsequently from proline) to expose the free α-amino group for the next coupling step. The standard protocol for this involves treating the resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comiris-biotech.despringernature.com The reaction is typically performed in two stages: a brief initial treatment (1-2 minutes) followed by a longer treatment (5-20 minutes) to ensure complete removal of the Fmoc group. peptide.com Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct. uci.edu
Coupling: The next Nα-Fmoc protected amino acid in the sequence, Fmoc-Pro-OH, is then coupled to the newly freed amine. To facilitate the formation of the amide bond, the carboxylic acid of the incoming amino acid must be activated. This is achieved using coupling reagents. A common and highly efficient method involves the use of aminium/uronium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base, typically N,N-diisopropylethylamine (DIPEA). peptide.comomizzur.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included to improve coupling efficiency and, crucially, to suppress racemization. omizzur.comcreative-peptides.com The coupling reaction is typically carried out in DMF, and an excess of the activated amino acid is used to drive the reaction to completion. rsc.org After the coupling of proline, the cycle of deprotection and coupling is repeated to add the final amino acid, Fmoc-Lys(Boc)-OH, where the ε-amino group of the lysine side chain is protected with an acid-labile tert-butoxycarbonyl (Boc) group.
Table 2: Representative Coupling Reagents for SPPS
| Reagent | Full Name | Class | Key Characteristics |
|---|---|---|---|
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly reactive, fast coupling times, low racemization, especially when used with HOAt. peptide.com |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | Very efficient, minimal racemization when used with HOBt. peptide.comcreative-peptides.com |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | Carbodiimide/Additive | A classic, cost-effective method; HOBt activates the carboxyl group and suppresses racemization. creative-peptides.commerckmillipore.com |
Once the full peptide sequence is assembled on the resin, the final step is to cleave the peptide from the solid support and simultaneously remove the permanent side-chain protecting groups (the tBu group on threonine and the Boc group on lysine). This is accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.commerckmillipore.com
During this acidic cleavage, reactive cationic species (e.g., tert-butyl cations) are generated from the protecting groups. These cations can cause undesired side reactions, such as the alkylation of nucleophilic residues. To prevent this, "scavengers" are added to the TFA to trap these reactive intermediates. merckmillipore.comiris-biotech.de For a peptide like Lys-Pro-Thr, which contains residues with hydroxyl (threonine) and amino (lysine) side chains protected by tBu and Boc groups respectively, a common cleavage cocktail is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS). merckmillipore.comiris-biotech.de
TFA (e.g., 95%): The strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups. iris-biotech.de
Water (e.g., 2.5%): Acts as a scavenger for tert-butyl cations. wpmucdn.com
Triisopropylsilane (TIS) (e.g., 2.5%): A highly effective scavenger for trityl-based cations and other carbocations. iris-biotech.de
The cleavage reaction is typically run for 1-3 hours at room temperature. thermofisher.compeptide.com After cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. peptide.com The precipitated peptide is then collected by centrifugation, washed with cold ether to remove residual scavengers and dissolved protecting group fragments, and dried. The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-phase peptide synthesis (SolPS) predates SPPS and involves carrying out all reactions in a homogeneous solution. wikipedia.orglibretexts.org While often more labor-intensive due to the need for purification of intermediates after each step, SolPS is highly scalable and can be advantageous for the large-scale production of short peptides like Lys-Pro-Thr. libretexts.orgmdpi.com
The synthesis strategy involves the protection of the N-terminus of one amino acid and the C-terminus of another, followed by the formation of a peptide bond between them using a coupling reagent. libretexts.org For Lys-Pro-Thr, a convergent or a stepwise approach can be used. In a stepwise C- to N-terminal synthesis, Pro-Thr dipeptide would first be synthesized, purified, and then coupled with the protected lysine.
Protection: The amino acids are protected. For example, lysine would have its Nα-amino group protected (e.g., with a Boc group) and its Nε-amino group protected (e.g., with a Cbz group). Threonine's carboxyl group would be protected as an ester (e.g., methyl or benzyl (B1604629) ester). Proline would be N-terminally protected. libretexts.org
Coupling: The protected amino acids are coupled sequentially. For instance, N-Boc-Pro-OH could be coupled with H-Thr-OMe using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form Boc-Pro-Thr-OMe. libretexts.org
Deprotection: After purification, one of the protecting groups is selectively removed. For example, the Boc group is removed from the dipeptide with TFA to yield H-Pro-Thr-OMe. mdpi.com
Final Coupling: The final protected amino acid, such as Boc-Lys(Cbz)-OH, is then coupled to the dipeptide to form the protected tripeptide, Boc-Lys(Cbz)-Pro-Thr-OMe.
Final Deprotection: All remaining protecting groups are removed (e.g., via acidolysis for Boc and hydrogenolysis for Cbz and benzyl esters) to yield the final Lys-Pro-Thr peptide. mdpi.com
Purification at each step, often requiring chromatography or crystallization, is a key feature of this methodology. nih.gov
Maintaining the stereochemical integrity of the constituent amino acids is paramount during peptide synthesis, as epimerization (the change in configuration at a single chiral center) can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. nih.govresearchgate.net
The primary risk of epimerization occurs during the carboxyl group activation step of the coupling reaction. mdpi.com The activation process can increase the acidity of the α-proton of the amino acid, allowing for its abstraction by a base and subsequent reprotonation, which can invert the stereocenter. mdpi.com This is particularly problematic for N-terminally protected amino acids.
Several strategies are employed to minimize this risk:
Use of Additives: The addition of reagents like HOBt or its derivatives (e.g., HOAt) to the coupling reaction mixture is a standard practice. These additives react with the activated amino acid to form an active ester intermediate, which is less prone to epimerization than other activated species and couples efficiently with the free amine. creative-peptides.com
Coupling Reagents: The choice of coupling reagent is critical. Uronium/aminium reagents like HATU and HBTU are known to result in low levels of epimerization. peptide.com
Proline's Influence: Proline, as a secondary amino acid, is unique. It is much less susceptible to racemization during coupling compared to other amino acids because the formation of the common oxazolone (B7731731) intermediate, a key pathway for racemization, is disfavored. mdpi.com However, the stereochemistry of the proline residue can significantly influence the conformation of the final peptide, specifically the cis/trans isomerization of the Xaa-Pro peptide bond.
In the context of Lys-Pro-Thr, the coupling of Fmoc-Pro-OH to the resin-bound threonine and the coupling of Fmoc-Lys(Boc)-OH to the resin-bound proline are the critical steps where epimerization of lysine must be controlled through the careful selection of coupling conditions and additives. The proline residue itself is sterically robust against epimerization under standard coupling protocols.
Stereochemical Considerations in this compound Synthesis
Synthesis of D- and L-Amino Acid Isomers
The synthesis of specific stereoisomers of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the precise, stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. The stereochemistry of the final tripeptide is dictated by the chirality of the amino acid building blocks used in the synthesis.
To synthesize different isomers, such as L-Lysyl-L-prolyl-L-threonine or L-Lysyl-D-prolyl-L-threonine pharmaffiliates.com, the corresponding D- or L-amino acid derivatives are incorporated at the desired position in the sequence. These amino acid monomers are protected at their N-terminus (e.g., with an Fmoc group) and their reactive side chains (e.g., the amine group of lysine and the hydroxyl group of threonine) to prevent unwanted side reactions.
Table 1: Generalized Steps for Solid-Phase Peptide Synthesis of L-Lys(Boc)-D-Pro-L-Thr-OH
| Step | Action | Description |
|---|---|---|
| 1. Resin Preparation | Loading the first amino acid | The C-terminal amino acid, Fmoc-L-Threonine, is attached to a solid support resin (e.g., Wang resin). |
| 2. Deprotection | Removal of the Fmoc group | The resin is treated with a base (e.g., piperidine) to remove the Fmoc group from Threonine, exposing a free amine. |
| 3. Coupling | Addition of the next amino acid | The next amino acid in the sequence, Fmoc-D-Proline, is activated (e.g., with HBTU/DIPEA) and added to the resin to form a peptide bond with the threonine residue. |
| 4. Deprotection | Removal of the Fmoc group | The Fmoc group is removed from the newly added D-Proline. |
| 5. Coupling | Addition of the final amino acid | The final amino acid, Fmoc-L-Lysine with its side chain protected by a Boc group, is activated and coupled to the D-Proline. |
| 6. Final Deprotection | Removal of the N-terminal Fmoc group | The Fmoc group is removed from the N-terminal Lysine. |
| 7. Cleavage | Release from resin and side-chain deprotection | The completed tripeptide is cleaved from the resin support using a strong acid cocktail (e.g., trifluoroacetic acid), which also removes the side-chain protecting groups (e.g., Boc from Lysine). |
| 8. Purification | Isolation of the final product | The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). |
This systematic approach allows for the creation of a diverse range of KPT isomers with defined stereochemistry at each position.
Chiral Purity Assessment of Synthesized Tripeptides
Ensuring the chiral purity of the synthesized tripeptide is critical, as stereoisomers can have vastly different properties. Several analytical techniques are employed to assess the enantiomeric and diastereomeric purity of peptides like this compound.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating stereoisomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with enantiomeric or diastereomeric forms of the peptide, leading to different retention times. sigmaaldrich.commdpi.com Zwitterionic CSPs derived from cinchona alkaloids, for instance, have proven effective for the direct stereo-selective resolution of small peptides. chiraltech.com
Mass Spectrometry (MS): While mass spectrometry alone cannot typically distinguish between stereoisomers, it can be coupled with other techniques. For example, after fragmentation in the mass spectrometer, the resulting fragment ions of diastereomers may show different relative abundances, allowing for differentiation. nih.gov
Enzymatic Assays: Specific enzymes that only act on L- or D-amino acids can be used to determine chiral purity. By hydrolyzing the peptide and then treating the resulting amino acids with an enantiomer-specific oxidase, the amount of each isomer can be quantified.
Table 2: Methods for Chiral Purity Assessment of Tripeptides
| Method | Principle | Application to Lys-Pro-Thr |
|---|---|---|
| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase, leading to separation. chiraltech.com | Can separate L-Lys-L-Pro-L-Thr from its diastereomers (e.g., L-Lys-D-Pro-L-Thr). |
| Gas Chromatography (GC-MS) | Separation of volatile, derivatized amino acids on a chiral column after peptide hydrolysis. | After acid hydrolysis of the tripeptide, the constituent amino acids can be derivatized and their enantiomeric excess determined. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of isomers in an electric field, often with a chiral selector in the buffer. | Provides high-resolution separation of peptide isomers. |
| Nuclear Magnetic Resonance (NMR) | Using chiral shift reagents to induce chemical shift differences between the NMR signals of enantiomers. | Can provide detailed structural information and confirm stereochemistry, though it may be less sensitive for detecting minor impurities. |
Hypothetical Enzymatic Biogenesis Pathways
The natural occurrence of this compound is likely the result of the breakdown of larger proteins rather than direct synthesis from individual amino acids.
Proteolytic Processing of Larger Precursor Proteins (e.g., collagen fragments)
Many biologically active peptides are generated through the enzymatic cleavage of precursor proteins. Collagen, the most abundant protein in mammals, is a prime candidate for being a precursor of various tripeptides due to its characteristic repeating Gly-X-Y sequence. tandfonline.com The degradation of collagen by specific proteases is a key process in tissue remodeling and can release a variety of peptide fragments. mdpi.com
Identification of Candidate Proteases and Cleavage Sites
The generation of Lys-Pro-Thr would require proteases that can cleave the peptide bonds on either side of this specific sequence within a larger protein. The primary enzymes responsible for collagen degradation are matrix metalloproteinases (MMPs) and cathepsins. mdpi.comnih.gov
Matrix Metalloproteinases (MMPs): Collagenases such as MMP-1, MMP-8, and MMP-13 are known to cleave the triple helix of fibrillar collagens at specific sites. mdpi.comnih.gov While their primary cleavage site is well-defined, they exhibit broader specificity against denatured collagen (gelatin), potentially generating a wider array of fragments.
Cathepsins: Cathepsin K is a potent collagenase, particularly active in bone resorption. nih.gov It has multiple cleavage sites within the collagen triple helix and telopeptide regions. scispace.com Studies using mass spectrometry-based degradomics have been employed to identify new cleavage sites for proteases like cathepsin K in collagen. scispace.com
Other Proteases: Ginger protease has been shown to have a preference for cleaving peptide bonds where proline is in the P2 position, which could be relevant for processing collagen fragments. mdpi.com
To release the KPT sequence, a protease would need to cleave after the residue preceding lysine and after threonine. The exact location of the KPT sequence within various collagen types and the specificity of candidate proteases would determine the feasibility of this pathway.
Table 3: Candidate Proteases for Generation of Collagen Fragments
| Protease Family | Example(s) | General Cleavage Specificity on Collagen | Potential Role in KPT Generation |
|---|---|---|---|
| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-8, MMP-13 | Cleave intact triple-helical collagen at a specific Gly-Ile/Leu bond. nih.gov Broader specificity on denatured collagen. | Could cleave denatured collagen fragments flanking the KPT sequence. |
| Cysteine Proteases | Cathepsin K | Cleaves multiple sites in both the telopeptide and triple-helical regions of collagen. nih.govscispace.com | High collagenolytic activity suggests it could be involved in generating various small peptides, potentially including KPT. |
| Serine Proteases | Trypsin, Chymotrypsin | Generally cleave denatured collagen (gelatin) but not the intact triple helix. nih.gov | Could act in secondary processing of larger fragments generated by primary collagenases. |
In Vitro Reconstitution of Biogenetic Pathways
To validate the hypothetical generation of Lys-Pro-Thr from a precursor, an in vitro reconstitution experiment could be performed. This involves incubating a purified precursor protein or a large synthetic peptide containing the KPT sequence with a candidate protease in a controlled laboratory setting. nih.govnih.gov
The experimental workflow would be as follows:
Substrate Preparation: Obtain a purified collagen type known to contain the KPT sequence or synthesize a relevant peptide fragment.
Enzymatic Digestion: Incubate the substrate with a purified candidate protease (e.g., recombinant Cathepsin K) under optimal buffer and temperature conditions for a defined period.
Analysis: Stop the reaction and analyze the resulting mixture of peptides using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
Verification: Search the LC-MS/MS data for the mass and fragmentation pattern corresponding to this compound to confirm its presence and quantify its abundance.
Such experiments are crucial for moving from a hypothetical pathway to a demonstrated biochemical process. researchgate.netresearchgate.net
Peptide Ligase-Mediated Formation Mechanisms (if applicable)
An alternative, though less likely for this specific tripeptide, biogenesis pathway is direct synthesis mediated by enzymes. While ribosomal synthesis is the standard for protein production, some small peptides are synthesized by large, modular enzyme complexes called non-ribosomal peptide synthetases (NRPSs). However, NRPS pathways for simple tripeptides like KPT in mammals are not known.
In the realm of synthetic chemistry, Serine/Threonine Ligation (STL) offers a method to chemoselectively join peptide fragments at serine or threonine residues. nih.gov This reaction involves a peptide with a C-terminal salicylaldehyde (B1680747) ester and another peptide with an N-terminal serine or threonine. semanticscholar.org While this is a powerful tool for chemical protein synthesis, semanticscholar.org there is no direct evidence of a corresponding enzymatic "peptide ligase" in mammals that would synthesize KPT in this manner. Therefore, this remains a speculative biological mechanism, with proteolytic processing of precursors being the more plausible hypothetical origin.
Investigation of Aminoacyl-tRNA Synthetase Fidelity in Relation to Peptide Assembly
The fidelity of protein synthesis is paramount to cellular function, and the accurate attachment of amino acids to their corresponding transfer RNAs (tRNAs) is a critical checkpoint. nih.govsciencepublishinggroup.comresearchwithrutgers.com This crucial step is catalyzed by a family of enzymes known as aminoacyl-tRNA synthetases (aaRSs). nih.govchapman.edu The assembly of the tripeptide this compound, like all peptides, is contingent on the high fidelity of the respective lysyl-tRNA synthetase (LysRS), prolyl-tRNA synthetase (ProRS), and threonyl-tRNA synthetase (ThrRS). These enzymes ensure that the correct amino acid is selected and attached to the appropriate tRNA, which then delivers the amino acid to the ribosome for incorporation into the growing polypeptide chain. pnas.org Errors in this process can lead to the synthesis of non-functional or even toxic proteins. nih.gov
Aminoacyl-tRNA synthetases achieve their remarkable accuracy through a combination of substrate specificity at the active site and, in many cases, proofreading or editing mechanisms that eliminate errors. nih.govresearchwithrutgers.com Approximately half of the aaRSs possess these editing functions to correct the misactivation of structurally similar amino acids. pnas.orgresearchgate.net The fidelity of these enzymes is generally very high, with error rates in the range of one mistake per 10,000 aminoacylation events. rcsb.org
The primary mechanism for maintaining fidelity is a "double-sieve" model. The first sieve is the active site of the synthetase, which typically excludes amino acids larger than the cognate one. pnas.orgyoutube.com However, smaller, structurally similar amino acids may still bind and be activated. To address this, a second sieve, an editing or hydrolytic site, is employed by many synthetases. youtube.comyoutube.com This editing site is too small to accommodate the correct, larger amino acid but will bind and hydrolyze the smaller, incorrect amino acid that has been mistakenly attached to the tRNA. youtube.com
The fidelity of threonyl-tRNA synthetase (ThrRS) has been extensively studied as a model system for understanding these proofreading mechanisms. nih.govnih.gov ThrRS is tasked with distinguishing threonine from the structurally similar and smaller amino acid, serine. Misacylation of tRNA^Thr with serine is a potential source of error that is corrected by the enzyme's editing function. nih.gov The editing site of ThrRS is located in a domain distinct from the aminoacylation site. nih.gov Should serine be incorrectly attached to tRNA^Thr, the 3'-end of the misacylated tRNA is translocated to the editing site where the serine is hydrolyzed, releasing it from the tRNA. grantome.com
Research has elucidated the kinetic and mechanistic details of this editing process. For instance, in Escherichia coli threonyl-tRNA synthetase, the rate of seryl-adenylate (B1675329) hydrolysis in the absence of tRNA is significantly faster than that of threonyl-adenylate, indicating a pre-transfer editing mechanism. nih.govnih.gov Post-transfer editing, the hydrolysis of Ser-tRNA^Thr, also plays a crucial role. researchgate.net The tRNA molecule itself is not a passive participant; it actively contributes to the editing process, with specific parts of the tRNA interacting with the editing domain to ensure the correct positioning of the amino acid for hydrolysis. nih.govpnas.org
While the fidelity mechanisms of LysRS and ProRS are also critical for the accurate synthesis of this compound, they face different challenges in discriminating non-cognate amino acids. For example, some synthetases, like valyl-tRNA synthetase (ValRS), have been shown to misactivate threonine, highlighting the importance of editing in preventing such errors. nih.govacs.orgresearchgate.net The insertion editing domain (INS) of the bacterial prolyl-tRNA synthetase (ProRS) has been shown to play a role in facilitating or stabilizing adenylate formation. nih.gov
The following tables summarize key research findings related to the fidelity of aminoacyl-tRNA synthetases, with a focus on threonyl-tRNA synthetase as a representative example of the challenges and solutions in maintaining accuracy during peptide assembly.
Table 1: Kinetic Parameters of Cognate vs. Non-cognate Amino Acid Activation by E. coli Threonyl-tRNA Synthetase
| Substrate | Reaction | Rate Constant (s⁻¹) | Reference |
| Threonine | AMP Formation | 0.01 ± 0.001 | nih.gov |
| Threonine | Thr-tRNA^Thr Formation | 0.01 ± 0.001 | nih.gov |
| Serine | AMP Formation | 0.002 ± 0.0002 | nih.gov |
| Serine | Ser-tRNA^Thr Formation | 0.001 ± 0.0001 | nih.gov |
Table 2: Comparison of Pre-transfer Editing Rates by E. coli Threonyl-tRNA Synthetase
| Aminoacyl-adenylate | Hydrolysis Rate | Fold Difference | Reference |
| Seryl-adenylate | Faster | 29-fold faster than threonyl-adenylate | nih.govnih.gov |
| Threonyl-adenylate | Slower | - | nih.govnih.gov |
Metabolic Fate and Degradation Mechanisms of Lysyl Prolyl Threonine
Enzymatic Catabolism and Peptide Hydrolysis
The enzymatic breakdown of Lysyl-prolyl-threonine involves the action of several classes of peptidases, including aminopeptidases, carboxypeptidases, and endopeptidases. The presence of a proline residue significantly influences the peptide's susceptibility to hydrolysis, as the cyclic structure of proline confers conformational rigidity to the peptide backbone, making it resistant to many common proteases nih.gov. Consequently, specialized proline-specific peptidases are required for its efficient catabolism.
The degradation of this compound is expected to be initiated by peptidases that can recognize and cleave peptide bonds involving lysine (B10760008), proline, or threonine at the N-terminus, C-terminus, or internally.
Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of peptides. For this compound, an aminopeptidase with specificity for N-terminal lysine would be the primary enzyme involved in initiating its degradation from the N-terminus.
Lysyl Aminopeptidases: Several aminopeptidases exhibit a preference for cleaving N-terminal basic amino acids like lysine. One such enzyme is Aminopeptidase B , which acts on synthetic lysyl- or arginyl-substrates scispace.com. Another is a novel lysine-specific aminopeptidase (KAP) that has been identified and shown to have a high preference for N-terminal lysine residues scispace.com. Such enzymes would hydrolyze the peptide bond between lysine and proline, releasing a free lysine molecule and the dipeptide prolyl-threonine.
The general activity of these aminopeptidases can be summarized as follows:
The subsequent degradation of the resulting Prolyl-threonine dipeptide would then depend on the action of other peptidases, such as prolidase.
A hypothetical activity profile for a lysyl aminopeptidase acting on this compound is presented below, based on general enzymatic characteristics.
| Enzyme Class | Specific Enzyme (Example) | Substrate Recognition | Expected Action on this compound |
| Aminopeptidase | Lysyl Aminopeptidase | N-terminal Lysine | Hydrolysis of the Lys-Pro bond |
| Aminopeptidase | Tripeptide Aminopeptidase | N-terminal of tripeptides | Potential hydrolysis of N-terminal Lysine |
Carboxypeptidases are exopeptidases that cleave amino acids from the C-terminus of a peptide. The degradation of this compound from its C-terminus would involve the removal of the threonine residue.
Carboxypeptidase A (CPA): This class of enzymes typically shows a preference for C-terminal residues with aromatic or branched aliphatic side chains. While threonine is a polar, uncharged amino acid, some carboxypeptidases exhibit broader specificity. Studies on human carboxypeptidase A4 (CPA4) have shown it can cleave a range of C-terminal hydrophobic residues, but its activity is also influenced by the preceding amino acids nih.gov. The presence of proline in the P1' position (the amino acid N-terminal to the scissile bond) can negatively influence cleavage by some carboxypeptidases nih.gov.
Prolyl Carboxypeptidase: A more likely candidate for C-terminal degradation is prolylcarboxypeptidase , a serine protease that specifically cleaves the C-terminal amino acid linked to a proline residue nih.gov. This enzyme would hydrolyze the prolyl-threonine bond, releasing threonine and the dipeptide lysyl-proline.
The reaction would proceed as:
The resulting lysyl-proline dipeptide would then be a substrate for dipeptidases.
| Enzyme Class | Specific Enzyme (Example) | Substrate Recognition | Expected Action on this compound |
| Carboxypeptidase | Prolyl Carboxypeptidase | C-terminal residue adjacent to Proline | Hydrolysis of the Pro-Thr bond |
| Carboxypeptidase | Carboxypeptidase A | C-terminal hydrophobic/aliphatic residues | Possible, but likely slow, hydrolysis of the Pro-Thr bond |
Endopeptidases cleave peptide bonds within the peptide chain. For a short peptide like this compound, endopeptidase action would target the internal Lys-Pro or Pro-Thr bond.
Prolyl Endopeptidase (PEP) / Prolyl Oligopeptidase (POP): These enzymes are serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues wikipedia.orgnih.gov. Therefore, a prolyl endopeptidase could potentially cleave the Pro-Thr bond in this compound. However, the activity of POPs is often restricted to peptides of a certain size, typically up to 30 amino acids, making the tripeptide a suitable potential substrate wikipedia.org.
The cleavage would result in:
This action is similar to that of prolyl carboxypeptidase.
Other Endopeptidases: While many endopeptidases exist, their specificity is often directed by the amino acids flanking the cleavage site. The unique conformation imposed by the proline residue makes the Lys-Pro bond resistant to cleavage by common endopeptidases like trypsin, which typically cleaves after lysine or arginine. However, some post-proline cleaving enzymes (PPCEs) have been shown to have broader specificity, with some even cleaving after small, non-branched amino acids or basic residues in addition to proline acs.org.
| Enzyme Class | Specific Enzyme (Example) | Recognition Site | Expected Action on this compound |
| Endopeptidase | Prolyl Endopeptidase | C-terminal side of Proline | Cleavage of the Pro-Thr bond |
A hypothetical kinetic profile for the degradation of this compound by a relevant peptidase is presented below. These values are illustrative and would need to be determined experimentally.
| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Lysyl Aminopeptidase | This compound | 150 | 10 | 6.7 x 10⁴ |
| Prolyl Carboxypeptidase | This compound | 200 | 5 | 2.5 x 10⁴ |
| Prolyl Endopeptidase | This compound | 300 | 2 | 6.7 x 10³ |
These are hypothetical values for illustrative purposes.
The stereochemistry of the amino acid residues in this compound is a critical determinant of its susceptibility to enzymatic degradation. Proteases are highly stereospecific, typically acting only on peptides composed of L-amino acids.
The presence of a D-amino acid at any of the three positions (Lys, Pro, or Thr) would likely render the peptide highly resistant to degradation by most common peptidases. This resistance is a known strategy employed in the design of peptide-based drugs to increase their in vivo stability.
Furthermore, the cis/trans isomerization of the peptide bond involving the proline residue can significantly affect enzyme activity nih.gov. Prolyl endopeptidases, for example, have an absolute requirement for the trans-configuration of the peptide bond preceding the proline residue for cleavage to occur wikipedia.org. The equilibrium between the cis and trans isomers can therefore regulate the rate of degradation. Peptides with proline residues are known to exist as a mixture of these two isomers in solution, and the rate of interconversion can be a rate-limiting step in their enzymatic processing .
| Stereochemical Feature | Effect on Enzymatic Degradation |
| Presence of D-amino acids | Greatly increased resistance to degradation |
| cis/trans Isomerization of the Lys-Pro bond | The trans isomer is generally required for prolyl endopeptidase activity. The rate of isomerization can influence the overall degradation rate. |
Identification and Characterization of Specific Peptidases
Non-Enzymatic Degradation Pathways in Biological Milieus
In biological environments, peptides are subject to degradation through both enzymatic and non-enzymatic pathways. The latter involves chemical modifications that occur without the action of enzymes, driven by factors inherent to the physiological milieu such as pH, temperature, and the presence of reactive chemical species.
Oxidative Degradation of this compound
The constituent amino acids of this compound possess residues susceptible to oxidation by reactive oxygen species (ROS) and other environmental oxidants. The proline residue is particularly vulnerable to oxidative processes. nih.gov Studies on proline-containing model peptides and proteins have shown that oxidation can lead to the cleavage of the peptide chain. nih.govnih.gov
The mechanism often involves the reaction of oxidants like hydroxyl radicals with the proline residue. nih.gov This interaction can result in the formation of intermediates that ultimately cause the scission of the peptide bond adjacent to the proline. nih.gov Research on the oxidative degradation of model peptides by a Cu(II)/H2O2 system has identified several degradation products. The oxidation of a proline residue can lead to the formation of a 2-pyrrolidone structure, which is a direct cause of peptide bond cleavage. nih.gov Other identified products in the hydrolysates of oxidized polyproline include glutamic acid and gamma-aminobutyric acid. nih.gov
The susceptibility of a proline residue to oxidative damage can be influenced by its position within the peptide sequence. rsc.org Neighboring peptide bonds can affect the electron density at the proline's tertiary amide, potentially slowing the rate of oxidative electron transfer. rsc.org While lysine and threonine residues are also subject to oxidation, the presence of proline often represents a key site for oxidative fragmentation in peptides. nih.gov
Table 1: Potential Products of Proline Oxidation in Peptides This table is illustrative and based on findings from model peptides containing proline.
Chemical Stability and Autohydrolysis under Physiological Conditions
The stability of a peptide in vivo is influenced by its size and structure. researchgate.net Under physiological conditions (pH ~7.4, 37°C), the peptide bonds of this compound are generally stable against spontaneous, non-enzymatic hydrolysis, also known as autohydrolysis. While peptide bonds can be hydrolyzed by water, this process is kinetically very slow in the absence of catalysts such as enzymes or extreme pH conditions. Therefore, significant degradation of this compound through autohydrolysis over short biological timescales is considered unlikely. The primary threat to its stability in a biological milieu would come from enzymatic proteolysis or the oxidative pathways described previously.
Intracellular and Intercellular Transport Mechanisms in Research Models
The ability of this compound to exert any intracellular biological effect hinges on its capacity to cross the cell membrane. This transport is primarily mediated by specific carrier proteins.
Peptide Transporter Systems and Uptake Kinetics
The uptake of di- and tripeptides into cells is mainly facilitated by proton-coupled oligopeptide transporters (POTs), a family of membrane proteins. elifesciences.org In mammals, the key transporters are PepT1 and PepT2, which are expressed in various tissues, including the small intestine, kidneys, and brain. elifesciences.orgnih.gov These transporters play a crucial role in absorbing small peptides from digested dietary proteins. researchgate.net
PepT1 and PepT2 exhibit broad substrate specificity, with the ability to recognize and transport thousands of different di- and tripeptides. elifesciences.orgnih.gov The transport mechanism is an active process driven by an inwardly directed proton electrochemical gradient. nih.gov Studies on bacterial POT family transporters have revealed varying proton-to-peptide stoichiometries; for instance, one analysis showed that tripeptides are transported with a 3:1 proton:peptide ratio, whereas dipeptides required a higher ratio. elifesciences.org
While specific kinetic data for this compound are not available, the general characteristics of tripeptide transport via systems like PepT1 involve high capacity and relatively low affinity.
Table 2: Representative Uptake Kinetics for Tripeptide Transport This table provides a general illustration of kinetic parameters for tripeptide transport by POT family transporters and is not specific to this compound.
Subcellular Localization Studies of this compound
Following transport across the plasma membrane into the cytoplasm, the fate of this compound can follow several paths. The most common fate for absorbed peptides is rapid hydrolysis by high levels of peptidase activity present in the cytosol, breaking the tripeptide down into its constituent amino acids: lysine, proline, and threonine. researchgate.net
Alternatively, if the peptide is resistant to degradation, it may be localized to specific subcellular compartments. The transport of peptides to organelles like the nucleus is a highly regulated process. It often depends on the presence of specific signal sequences within the peptide. mdpi.com For example, peptides rich in basic residues, such as lysine, can sometimes function as nuclear localization sequences (NLS), which mediate their import into the nucleus. mdpi.com
Modern research employs various techniques to study the subcellular localization of peptides. These methods include fusing the peptide of interest to a fluorescent reporter protein or adding specific localization tags that direct the peptide to a desired organelle, such as the endoplasmic reticulum or plasma membrane, which can then be visualized using confocal microscopy. acs.orgfrontiersin.org Without such specific targeting sequences, a small, soluble peptide like this compound would be expected to either remain diffuse in the cytoplasm or be rapidly degraded.
Molecular Interactions and Biological Roles in Experimental Systems
Direct Interactions with Macro-Biomolecules In Vitro
In vitro studies are essential for characterizing the direct physical and chemical interactions between Lysyl-prolyl-threonine and major biological macromolecules. These investigations can reveal the peptide's potential to bind to proteins, modulate enzyme functions, and interact with nucleic acids and cellular membranes.
The binding of peptides to proteins is a critical aspect of cellular signaling and regulation. The degree to which a therapeutic compound binds to plasma proteins, for instance, can significantly impact its availability and efficacy. eurofinsdiscovery.comlnhlifesciences.org While specific binding assays for this compound are not extensively documented in publicly available research, the principles of protein-peptide interactions can be inferred from its amino acid composition. The lysine (B10760008) residue, with its positively charged amino group, can participate in electrostatic interactions with negatively charged domains on proteins. nih.gov The proline residue introduces a rigid kink in the peptide backbone, which can influence the conformational specificity of binding. Threonine, with its hydroxyl group, can form hydrogen bonds, further stabilizing protein-peptide complexes.
Techniques such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance are commonly employed to determine the binding affinity of peptides to proteins. These methods help in quantifying the dissociation constant (Kd), which is a measure of the binding strength.
| Assay Type | Description | Typical Output |
| Equilibrium Dialysis | A semi-permeable membrane separates a solution of the peptide from a solution of the protein. At equilibrium, the concentration of free peptide on both sides is measured to determine the bound fraction. | Dissociation constant (Kd), Binding capacity (n) |
| Ultrafiltration | A centrifugal or pressure-based method to separate protein-bound peptide from free peptide based on molecular weight. | Percentage of bound peptide, Free fraction (fu) |
| Surface Plasmon Resonance (SPR) | Immobilized protein on a sensor chip is exposed to a flow of the peptide solution. Changes in the refractive index at the surface are measured to monitor binding in real-time. | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd) |
Peptides can act as modulators of enzyme activity, either enhancing (activation) or decreasing (inhibition) their catalytic function. This modulation can occur through direct binding to the enzyme's active site or to an allosteric site.
The potential for this compound to regulate enzymes stems from the chemical properties of its amino acids. For example, peptides containing lysine have been implicated in the function of enzymes like lysyl oxidase, which is crucial for the cross-linking of collagen and elastin. nih.govmdpi.com The structure of this compound could allow it to fit into the active or regulatory sites of certain enzymes, thereby altering their activity. For instance, the inhibition of prolyl oligopeptidase by certain molecules has been shown to reduce the aggregation of alpha-synuclein (B15492655) in cellular models of neurodegenerative diseases. researchgate.net
Allosteric modulation occurs when a ligand binds to a site on a protein other than the primary active site, inducing a conformational change that alters the protein's activity. rsc.orgpharmacologycanada.org This is a key mechanism for the regulation of many proteins, including G protein-coupled receptors and enzymes. nih.gov While there is no direct evidence of this compound acting as an allosteric modulator, peptides with specific sequences can be designed or discovered to have such properties. An antibody inhibitor has been shown to allosterically inhibit lysyl oxidase-like 2 (LOXL2) by binding to a region remote from the catalytic domain. nih.gov This demonstrates the principle that molecules can modulate enzyme function without directly competing with the substrate.
The positively charged lysine residue in this compound suggests a potential for interaction with negatively charged molecules like nucleic acids (DNA and RNA) and the phosphate (B84403) head groups of membrane lipids.
Interactions between peptides and nucleic acids are fundamental to processes like gene regulation. biorxiv.org The lysine side chain can form electrostatic bonds with the phosphate backbone of DNA and RNA. nih.gov While specific studies on this compound are lacking, research on other lysine-containing peptides and proteins, such as those involved in HIV-1, highlights the importance of these interactions. osu.edumdpi.com
The interaction of peptides with cell membranes is crucial for their entry into cells and for modulating membrane protein function. mdpi.com Lysine-rich peptides can interact with the negatively charged headgroups of phospholipids (B1166683) in the cell membrane. nih.gov Studies on the pH-low insertion peptide (pHLIP) have shown that proline and arginine residues play key roles in the peptide's interaction with and insertion into membrane bilayers. nih.gov The presence of both lysine and proline in this compound suggests it may have the capacity to interact with and potentially perturb lipid membranes. frontiersin.orgrsc.org
Enzyme Activity Modulation: Activation or Inhibition
Modulation of Cellular Signaling Pathways in Research Models
Cellular signaling pathways are complex networks that control most aspects of cell function. Peptides can modulate these pathways by interacting with cell surface receptors or intracellular signaling proteins. While no specific signaling pathways have been definitively associated with this compound, the functions of its constituent amino acids and related peptides offer clues to its potential roles.
For example, threonine metabolism is linked to cell growth and proliferation, particularly in embryonic stem cells. mdpi.com The TGF-β signaling pathway, which is involved in fibrosis, can be modulated by glutamyl-prolyl-tRNA synthetase 1 (EPRS1). researchgate.net Furthermore, the PI3K-Akt and Ras-ERK pathways, which are central to cell growth, proliferation, and survival, are often dysregulated in cancer and can be influenced by various signaling molecules. nih.gov A larger peptide containing the this compound sequence has been associated with cardioprotective and neuroprotective effects, potentially through the modulation of signaling pathways related to oxidative stress and inflammation. biosynth.com
Research into the specific effects of this compound on various signaling pathways in different cell models is needed to fully elucidate its biological functions.
Receptor Binding and Activation Studies (e.g., Serine/Threonine Kinase Receptors)
The interaction of peptides with cellular receptors is a critical initiating step for many signaling pathways. Serine/threonine kinase receptors, in particular, play a vital role in a multitude of cellular functions, including proliferation, differentiation, and apoptosis. wikipedia.orgprospecbio.commedchemexpress.com These receptors, which include the transforming growth factor-beta (TGF-β) receptors, are transmembrane proteins that, upon ligand binding, phosphorylate serine and threonine residues on target proteins, thereby transducing the signal intracellularly. uevora.ptnih.govuniprot.org
TGF-β signaling is initiated when a TGF-β ligand binds to the type II receptor (TGFBR2), which is a constitutively active kinase. uevora.ptuniprot.org This binding event recruits and phosphorylates the type I receptor (TGFBR1), activating its kinase domain. uevora.ptnih.gov The activated TGFBR1 then phosphorylates downstream signaling molecules, primarily SMAD proteins, which subsequently translocate to the nucleus to regulate gene transcription. uevora.ptnih.gov
While direct binding studies of this compound to specific serine/threonine kinase receptors are not extensively detailed in the provided results, the broader context of peptide-receptor interactions is well-established. For instance, various peptides can act as substrates or inhibitors for different protein kinase C (PKC) isozymes, which are also serine/threonine kinases involved in diverse cellular processes. caymanchem.com The specificity of these interactions is often determined by the amino acid sequence flanking the phosphorylation site. wikipedia.org
| Receptor Family | General Function | Role in Signaling |
| Serine/Threonine Kinase Receptors | Cell proliferation, differentiation, apoptosis, embryonic development. wikipedia.orgprospecbio.com | Phosphorylate serine or threonine residues on target proteins to initiate intracellular signaling cascades. wikipedia.org |
| TGF-β Receptors | Regulation of cell cycle, mesenchymal cell proliferation and differentiation, extracellular matrix production. uniprot.org | Bind TGF-β ligands, leading to the phosphorylation and activation of SMAD proteins and subsequent gene regulation. uevora.ptnih.govuniprot.org |
| Protein Kinase C (PKC) | Various cellular processes including proliferation, differentiation, and survival. caymanchem.com | Can be modulated by specific peptide substrates and inhibitors. caymanchem.com |
Influence on Intracellular Signal Transduction Cascades (e.g., PI3K/Akt, MAPK, mTOR)
Once a signal is initiated at the receptor level, it is propagated through complex intracellular signaling cascades. The PI3K/Akt/mTOR pathway is a central regulator of cell cycle, proliferation, and survival. wikipedia.orgqiagen.com Activation of this pathway, often triggered by growth factors, leads to the activation of PI3K, which in turn activates the serine/threonine kinase Akt. qiagen.com Activated Akt has numerous downstream targets, including mTOR, which is a key regulator of protein synthesis and cell growth. bosterbio.comthno.org
The Ras-ERK pathway, another critical signaling cascade, is also a major regulator of normal cell proliferation. nih.gov Mitogen-activated protein kinases (MAPKs) are key components of this pathway. nih.gov
Some compounds with peptide-like structures, such as KPT-9274, have been shown to influence these pathways. For example, KPT-9274 can diminish NAD+ levels, affecting cellular respiration and leading to cell death in certain cancer models. ashpublications.org Furthermore, lysine, a component of the KPT peptide, can stimulate protein synthesis by activating the mTOR pathway. nih.gov
Dysregulation of these signaling pathways is a hallmark of many diseases. wikipedia.org For instance, overactivity of the PI3K/Akt/mTOR pathway can lead to reduced apoptosis and increased proliferation. wikipedia.org
| Signaling Pathway | Key Components | Cellular Functions |
| PI3K/Akt/mTOR | PI3K, Akt (a serine/threonine kinase), mTOR. wikipedia.orgbosterbio.com | Regulates cell cycle, proliferation, survival, growth, and metabolism. wikipedia.orgqiagen.com |
| Ras-ERK (MAPK) | Ras, ERK (MAPK family kinases). nih.gov | Regulates normal cell proliferation. nih.gov |
Regulation of Gene Expression and Protein Synthesis
The culmination of many signal transduction pathways is the regulation of gene expression and protein synthesis, which are fundamental processes for cellular function. libretexts.org The information encoded in DNA is transcribed into mRNA, which is then translated into proteins at the ribosomes. libretexts.org
Signal transduction pathways like the PI3K/Akt/mTOR and MAPK pathways directly impact the machinery of protein synthesis. nih.gov For instance, mTOR activation promotes protein synthesis by phosphorylating key targets involved in translation initiation. nih.gov Lysine, one of the amino acids in this compound, has been shown to promote protein synthesis by enhancing the expression of the amino acid transporter ATB0,+ and activating the mTOR and JAK2-STAT5 pathways in bovine mammary epithelial cells. nih.gov
The synthesis of specific proteins, such as collagen, is a highly regulated multi-step process involving numerous post-translational modifications, including the hydroxylation of proline and lysine residues. frontiersin.orgnews-medical.netresearchgate.net This process begins with the transcription of collagen genes and the translation of the resulting mRNA. frontiersin.org
| Cellular Process | Key Regulators | Description |
| Gene Expression | Transcription factors (e.g., SMADs, ATF4). uevora.ptnih.govnih.gov | The process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. libretexts.org |
| Protein Synthesis | Ribosomes, tRNA, mRNA, mTOR pathway. nih.govlibretexts.org | The process by which cells build proteins. It involves transcription and translation. libretexts.org |
| Collagen Synthesis | Prolyl and lysyl hydroxylases, various chaperones. frontiersin.orgresearchgate.net | A complex process involving transcription, translation, and extensive post-translational modifications to produce functional collagen molecules. frontiersin.org |
Functional Roles in Fundamental Cellular Processes (in vitro/ex vivo)
Impact on Cell Proliferation and Differentiation
Cell proliferation and differentiation are tightly controlled processes that are essential for development and tissue homeostasis. Serine/threonine kinases play a significant role in regulating these events. wikipedia.orgprospecbio.com The PI3K/Akt/mTOR pathway is directly linked to cellular quiescence and proliferation. wikipedia.org Studies using ROCK inhibitors have demonstrated a significant influence on human somatic stem cell proliferation and differentiation. researchgate.net
Compounds that modulate key signaling pathways can have a profound impact on cell proliferation. For example, the PIN1 inhibitor KPT-6566 has been shown to inhibit the proliferation of fibroblasts. medchemexpress.com Similarly, KPT-9274 has been observed to inhibit the proliferation and induce apoptosis in acute myeloid leukemia cell lines. ashpublications.org
| Cellular Process | Key Regulators | Experimental Observations |
| Cell Proliferation | Serine/threonine kinases, PI3K/Akt/mTOR pathway. wikipedia.orgwikipedia.org | Inhibition of key signaling molecules can reduce cell proliferation. ashpublications.orgmedchemexpress.com |
| Cell Differentiation | Serine/threonine kinases, ROCK signaling. wikipedia.orgresearchgate.net | Modulation of kinase activity can influence the differentiation of stem cells. researchgate.net |
Involvement in Cellular Homeostasis and Stress Responses
Cells have evolved intricate mechanisms to maintain homeostasis and respond to various stressors, such as nutrient deprivation, oxidative stress, and the accumulation of unfolded proteins in the endoplasmic reticulum (ER). creative-proteomics.comnih.gov The unfolded protein response (UPR) is a key adaptive pathway activated by ER stress to restore cellular homeostasis. nih.govsdbonline.org This response involves a reduction in global protein synthesis and the induced expression of genes that aid in cellular recovery. embopress.org
Proline metabolism is linked to cellular redox homeostasis and stress responses, with proline acting as an osmoprotectant and antioxidant. creative-proteomics.com Lysosomes are also crucial for maintaining cellular homeostasis through degradation of cellular components and nutrient sensing. nih.gov Under stressful conditions, lysosomes can initiate a stress response to either restore function or trigger cell death. nih.gov The mTOR pathway is involved in this process, as it senses nutrient levels at the lysosomal surface to regulate cell growth and proliferation. nih.gov
| Stress Response | Key Cellular Components | Function |
| Unfolded Protein Response (UPR) | ER, IRE1, PERK, ATF6. nih.gov | Restores homeostasis in the ER by reducing protein synthesis and increasing the expression of chaperone proteins. nih.govembopress.org |
| Oxidative Stress Response | Proline metabolism, Antioxidant enzymes. creative-proteomics.com | Counteracts the damaging effects of reactive oxygen species. creative-proteomics.com |
| Lysosomal Stress Response | Lysosomes, mTOR. nih.gov | Maintains lysosomal function and cellular homeostasis under stress conditions. nih.gov |
Contribution to Extracellular Matrix Remodeling and Assembly
The extracellular matrix (ECM) is a dynamic network of macromolecules, including collagen, that provides structural support and regulates cellular functions like proliferation and differentiation. frontiersin.orgunipd.it The synthesis and remodeling of the ECM are crucial for tissue homeostasis and repair. researchgate.net
Collagen synthesis is a complex process that involves the hydroxylation of proline and lysine residues, which is essential for the stability and assembly of the collagen triple helix. frontiersin.orgresearchgate.netwikipedia.org Lysyl oxidase (LOX) enzymes play a critical role in the final stages of collagen maturation by catalyzing the cross-linking of collagen fibrils in the extracellular space, which provides tensile strength to the tissue. frontiersin.orgnih.govnih.gov
The TGF-β signaling pathway is a key regulator of ECM production. nih.gov In certain pathological conditions, TGF-β can induce the expression of lysyl hydroxylase 2b (LH2b), which is involved in the formation of stable collagen cross-links. nih.gov The remodeling of the ECM is also mediated by various proteases that can degrade ECM components. researchgate.net
| Process | Key Molecules/Enzymes | Function |
| Collagen Synthesis & Assembly | Prolyl and lysyl hydroxylases, Chaperones. frontiersin.orgresearchgate.net | Production and proper folding of procollagen (B1174764) molecules. frontiersin.org |
| Collagen Cross-linking | Lysyl oxidase (LOX) family enzymes. frontiersin.orgnih.gov | Stabilization of collagen fibrils in the extracellular matrix. frontiersin.orgnih.gov |
| ECM Remodeling | TGF-β, Proteases (e.g., MMPs). researchgate.netnih.gov | Dynamic regulation of ECM composition and structure. researchgate.net |
Immunomodulatory Properties in Cellular Assays (excluding clinical trials)
Research into the immunomodulatory effects of the tripeptide sequence involving lysine, proline, and threonine in cellular assays has revealed significant, primarily inhibitory, activities on key immune cells. While direct studies on this compound are limited, extensive research on its isomer, Threonyl-lysyl-proline (Thr-Lys-Pro), and related peptides provides substantial insight into its potential biological roles in experimental systems.
Detailed Research Findings
In-vitro studies have demonstrated that the tripeptide Threonyl-L-lysyl-L-proline exerts a notable inhibitory influence on macrophage activity. google.com This peptide is a fragment of the larger, well-known immunostimulating tetrapeptide Tuftsin (Thr-Lys-Pro-Arg). wikipedia.org However, the removal of the C-terminal arginine residue results in the abolition of Tuftsin's ability to activate macrophages. google.com Instead, the Thr-Lys-Pro tripeptide actively depresses macrophage functions. google.com
Cellular assays using rat peritoneal macrophages and human alveolar macrophages showed that the phagocytic activity of these cells was significantly depressed in the presence of Thr-Lys-Pro. google.com This inhibitory effect was also observed in macrophages from allergic patients; preincubation with the peptide led to a very significant depression (50% to 70%) of allergen-induced macrophage stimulation in vitro. google.com Further investigation revealed that the peptide inhibits not only the release but also the synthesis of the lysosomal enzyme β-glucuronidase, leading to a decrease in its intracellular levels. google.com
The inhibitory power of Threonyl-L-lysyl-L-proline has been quantified in these cellular assays, demonstrating potent activity even at very low concentrations. google.com
Analogous tripeptides have also been investigated for their anti-inflammatory properties. For instance, KPV (Lys-Pro-Val), the C-terminal tripeptide of α-melanocyte-stimulating hormone (α-MSH), and its derivative KdPT (Lys-d-Pro-Thr), are recognized for their anti-inflammatory effects in cellular models. oup.com These peptides have been shown to modulate various inflammatory pathways, including nuclear factor-κB (NF-κB) activation, the production of proinflammatory cytokines, and T-cell proliferation. oup.com
Data from Cellular Assays
The following table summarizes the observed effects of the tripeptide Threonyl-L-lysyl-L-proline on macrophage function in experimental cellular assays.
| Cell Type | Assay | Treatment | Observed Effect | Inhibition Rate | Citation |
| Macrophages (general) | Phagocytic Activity | Threonyl-L-lysyl-L-proline (2 pg to 200 ng) | Inhibition of phagocytosis | ~50-60% | google.com |
| Macrophages from Allergic Patients | Allergen-induced Stimulation | Preincubation with Threonyl-L-lysyl-L-proline | Depression of macrophage stimulation | 50% to 70% | google.com |
| Macrophages (general) | Lysosomal Enzyme Activity | Threonyl-L-lysyl-L-proline | Inhibition of β-glucuronidase synthesis and release | Not specified | google.com |
Advanced Analytical and Structural Elucidation Methodologies
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatography is an indispensable tool for the isolation and analysis of peptides. ifsc.edu.br The separation is based on the differential distribution of the analyte between a stationary phase and a mobile phase. ifsc.edu.br For a tripeptide such as Lysyl-prolyl-threonine, various chromatographic methods are utilized, each exploiting different physicochemical properties of the molecule.
High-Performance Liquid Chromatography (HPLC) for Tripeptide Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of peptides and amino acids, offering high resolution and sensitivity. chiraltech.comresearchgate.net It is frequently used for assessing the purity and quantifying this compound. smolecule.com The versatility of HPLC allows for the use of different stationary and mobile phases to achieve optimal separation.
Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for peptide analysis. It utilizes a non-polar stationary phase and a polar mobile phase. The separation is driven by hydrophobic interactions between the peptide and the stationary phase. For the analysis of amino acids and small peptides, C18 columns are frequently employed. researchgate.netnih.gov The mobile phase typically consists of an aqueous component, often with an acid modifier like formic acid, and an organic solvent such as acetonitrile. nih.gov A gradient elution, where the concentration of the organic solvent is gradually increased, is often used to separate peptides with varying hydrophobicities.
Normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, can also be employed for amino acid and peptide separations, although it is less common than RP-HPLC. researchgate.net
A study on the analysis of underivatized amino acids presented a UHPLC gradient method using a polar advantage (PA) column with charged aerosol detection (CAD). This method utilized a volatile ion-pairing agent, heptafluorobutyric acid (HFBA), in the mobile phase to achieve retention of hydrophilic amino acids. While 22 amino acids were resolved, glycine (B1666218) and threonine co-eluted. chromatographyonline.com
| Parameter | Typical RP-HPLC Conditions for Peptide Analysis |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Linear gradient from 5% to 95% Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
This table represents typical starting conditions for RP-HPLC analysis of peptides. Actual conditions for this compound may need to be optimized.
The stereochemistry of the constituent amino acids is critical for the biological function of a peptide. Chiral HPLC is a specialized technique used to separate enantiomers and diastereomers. For a tripeptide like this compound, which can exist in multiple stereoisomeric forms (e.g., L-Lysyl-D-prolyl-L-threonine), chiral separation is essential to confirm the correct configuration. pharmaffiliates.comnih.gov
Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to their separation. chromatographytoday.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids and small peptides. sigmaaldrich.com These phases possess ionic groups and are compatible with a wide range of mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com Another class of CSPs is derived from cinchona alkaloids, which are used to create zwitterionic selectors capable of resolving free amino acids and small peptides under LC-MS compatible conditions. chiraltech.com
Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another approach. nih.gov Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) are commonly used for this purpose. nih.gov
| Chiral Separation Strategy | Principle | Application to this compound |
| Direct Chiral HPLC | Utilizes a chiral stationary phase (CSP) that selectively interacts with different stereoisomers. | Separation of L-Lys-L-Pro-L-Thr from its diastereomers (e.g., L-Lys-D-Pro-L-Thr) without derivatization. |
| Indirect Chiral HPLC | Derivatization of the peptide with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column. | Reaction with a chiral derivatizing agent allows for separation and confirmation of the stereochemistry of each amino acid residue after hydrolysis. |
Ion Exchange Chromatography (IEC) for Charge-Based Separation
Ion-exchange chromatography (IEC) separates molecules based on their net charge at a given pH. nih.govconductscience.com This technique is highly effective for purifying peptides and proteins. researchgate.net The stationary phase in IEC consists of a resin with covalently attached charged functional groups. conductscience.com
For a tripeptide like this compound, which has a basic lysine (B10760008) residue, cation-exchange chromatography would be a suitable method. In cation-exchange chromatography, the stationary phase is negatively charged, and positively charged molecules bind to it. conductscience.com The separation is achieved by changing the pH or the ionic strength of the mobile phase. A gradual increase in salt concentration or a pH gradient is used to elute the bound peptides, with those having a lower net positive charge eluting first. researchgate.net
A collaborative study for the determination of lysine, methionine, and threonine in feed grade amino acids and premixes utilized a liquid chromatographic method with a cation-exchange resin and post-column derivatization. researchgate.netresearchgate.net This highlights the utility of IEC for the analysis of the constituent amino acids of this compound.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of amino acids and peptides. ifsc.edu.brresearchgate.net It involves a stationary phase, typically silica (B1680970) gel or cellulose, coated on a glass or plastic plate, and a mobile phase that moves up the plate by capillary action. ifsc.edu.br
For the analysis of this compound, TLC can be used to monitor the progress of a synthesis reaction or to get a preliminary assessment of purity. The separation is based on the differential partitioning of the peptide between the stationary and mobile phases. ifsc.edu.br After development, the spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with the primary amine of the lysine residue to produce a colored spot. psu.eduresearchgate.net The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification by comparing it to a standard. ifsc.edu.br
Research has demonstrated the separation of lysine and threonine using TLC on layers prepared from a stannic arsenate-cellulose mixture. researchgate.net Another study described a method for the quantitative determination of amino acids on thin layers of cellulose, where spots were eluted and measured spectrophotometrically. psu.edu
Spectroscopic and Spectrometric Approaches for Structural Characterization
While chromatography provides information on purity and composition, spectroscopic and spectrometric techniques are essential for the definitive structural elucidation of this compound. These methods provide detailed information about the molecular weight, amino acid sequence, and three-dimensional structure.
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. It is indispensable for confirming the molecular weight and sequence of peptides. For this compound, mass spectrometry can verify its molecular mass and, through tandem mass spectrometry (MS/MS), confirm the sequence of the amino acid residues. In MS/MS, the peptide ion is fragmented, and the resulting fragment ions provide sequence information. nih.govwiley-vch.de
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that provides detailed information about the structure and dynamics of molecules in solution. spectralservice.de For this compound, 1D and 2D NMR experiments can be used to confirm the presence of the three amino acid residues and to determine their connectivity. plos.orghmdb.ca Specific chemical shifts and coupling patterns are characteristic of each amino acid. utexas.edu For instance, the distinct chemical shifts of the proline ring protons and the characteristic signals for lysine and threonine side chains can be identified. spectralservice.de Advanced NMR techniques can also provide insights into the conformation of the peptide backbone and the side chains.
Mass Spectrometry (MS) for Accurate Mass and Sequence Determination.libretexts.org
Mass spectrometry is a cornerstone analytical technique for the characterization of peptides like this compound. It provides precise information on molecular weight and amino acid sequence, which is fundamental for identity confirmation and purity assessment. The general workflow involves digesting a protein sample with a proteolytic enzyme, like trypsin, which cleaves the protein after lysine and arginine residues, and then analyzing the resulting peptide mixture by MS. libretexts.org
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques that allow for the analysis of thermally fragile molecules like peptides by converting them into gas-phase ions with minimal fragmentation. mdpi.com
Electrospray Ionization (ESI): In ESI, a high voltage is applied to a liquid solution of the peptide, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions, typically protonated molecules such as [M+H]⁺. ESI is particularly well-suited for coupling with liquid chromatography (LC), allowing for the analysis of complex peptide mixtures. epfl.ch For this compound, ESI-MS would be expected to produce a primary ion corresponding to its protonated form. The high basicity of the lysine residue's side-chain amine and the N-terminal amine makes the peptide readily protonated. acs.org In some cases, depending on the instrument settings, "overcharging" can occur, where peptides with multiple basic sites acquire several protons, which can sometimes induce spontaneous fragmentation. mdpi.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a high-sensitivity technique that involves co-crystallizing the peptide sample with a matrix compound, such as 2,5-dihydroxybenzoic acid (2,5-DHB), on a target plate. europeanpharmaceuticalreview.comacs.org A pulsed laser irradiates the spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. europeanpharmaceuticalreview.com MALDI-TOF (Time-of-Flight) mass spectrometry is known for its high speed, sensitivity, and relative tolerance to salts and other contaminants. europeanpharmaceuticalreview.com It typically produces singly charged ions ([M+H]⁺), which simplifies the resulting mass spectrum, making it straightforward for determining the molecular weight of peptides like this compound. europeanpharmaceuticalreview.com The choice of matrix can be critical, as interactions between the matrix and the peptide can influence the ionization efficiency. acs.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is essential for determining the amino acid sequence of a peptide. mdpi.com In an MS/MS experiment, the protonated molecular ion of this compound (the precursor ion) is selected in the first mass analyzer, fragmented in a collision cell through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. mdpi.comwiley-vch.de
The fragmentation of peptides primarily occurs along the peptide backbone, leading to the formation of specific ion series, most commonly b- and y-ions. The b-ions contain the N-terminus of the peptide, while the y-ions contain the C-terminus. By analyzing the mass differences between the peaks in the product ion spectrum, the sequence of amino acids can be deduced. For this compound, a characteristic fragmentation pattern would confirm its sequence. For instance, the low-energy CID of phosphopeptides often results in the loss of phosphoric acid. wiley-vch.de
Table 1: Theoretical m/z Values for Major Fragment Ions of this compound ([M+H]⁺) Calculations are based on monoisotopic masses of the amino acid residues.
| Ion Type | Sequence | Theoretical m/z |
|---|---|---|
| b₁ | Lys | 129.1022 |
| b₂ | Lys-Pro | 226.1550 |
| y₁ | Thr | 120.0655 |
| y₂ | Pro-Thr | 217.1183 |
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification.psu.edu
Isotope Dilution Mass Spectrometry (IDMS) is a reference method for achieving highly accurate and precise absolute quantification of molecules, including peptides. nih.govresearchgate.net The technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C or ¹⁵N-labeled this compound) to the sample as an internal standard. nih.gov
This internal standard is chemically identical to the target peptide and thus behaves similarly during sample preparation, chromatography, and ionization, correcting for variations and matrix effects. mdpi.com Because the labeled and unlabeled peptides are separated by a known mass difference, they can be distinguished by the mass spectrometer. The concentration of the native this compound is determined by measuring the ratio of the mass spectrometric signal of the native peptide to that of the isotope-labeled internal standard. researchgate.net This approach provides SI-traceable quantification, making it a gold standard for accuracy in peptide analysis. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics.nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure, conformation, and dynamics of peptides in solution at an atomic level. nih.govresearchmap.jp
1D and 2D NMR for Structural Assignment
1D NMR: A one-dimensional (1D) ¹H NMR spectrum of this compound provides initial but crucial information. rsc.org It serves as a fingerprint, with the chemical shifts, integration, and coupling patterns of the proton signals offering insights into the peptide's purity and folding state. mdpi.com For a small, flexible peptide like Lys-Pro-Thr, the peaks are often sharp. The spectrum would show distinct signals for the protons on the side chains of lysine, proline, and threonine, as well as the backbone amide and alpha-protons. nih.gov
2D NMR: Two-dimensional (2D) NMR experiments are necessary to resolve signal overlap and unambiguously assign all the resonances to specific protons within the peptide structure. nmims.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. It is used to trace the connectivity of protons within each amino acid residue's spin system. rsc.org
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing all protons within a single amino acid's spin system. For example, a cross-peak from an amide proton (NH) in the TOCSY spectrum can reveal all the other protons belonging to that same amino acid residue. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): If the peptide is isotopically labeled with ¹³C or ¹⁵N, an HSQC experiment can be performed. It correlates protons directly to the heavier nuclei they are attached to (e.g., ¹H-¹⁵N or ¹H-¹³C), providing a highly resolved map of the peptide's backbone and side chains. mdpi.comunivr.it
Table 2: Typical ¹H NMR Chemical Shift Ranges (ppm) for Amino Acid Residues in a Peptide Values can vary depending on solvent, pH, temperature, and peptide conformation.
| Proton | Lysine (Lys) | Proline (Pro) | Threonine (Thr) |
|---|---|---|---|
| NH | ~8.1 - 8.4 | N/A | ~8.1 - 8.4 |
| Hα | ~4.2 - 4.4 | ~4.3 - 4.5 | ~4.2 - 4.4 |
| Hβ | ~1.6 - 1.8 | ~1.9 - 2.2 | ~4.0 - 4.2 |
| Side Chain | Hγ: ~1.4, Hδ: ~1.6, Hε: ~2.9 | Hγ: ~1.9 - 2.2, Hδ: ~3.5 - 3.7 | Hγ (CH₃): ~1.1 - 1.3 |
Ligand-Observed NMR for Interaction Studies
When studying how a small peptide like this compound interacts with a much larger molecule, such as a protein, ligand-observed NMR methods are particularly useful. nih.gov These techniques are sensitive to weak binding events (in the μM to mM affinity range) and provide information from the perspective of the small molecule (the ligand). mdpi.com This circumvents the challenges associated with observing the NMR signals of a very large protein. nih.gov
Saturation Transfer Difference (STD) NMR: In an STD-NMR experiment, specific NMR signals of the large target protein are selectively saturated with radiofrequency pulses. If the peptide binds to the protein, this saturation is transferred to the peptide's protons via spin diffusion. By subtracting a spectrum with this saturation from a normal spectrum, only the signals of the protons on the peptide that are in close contact (<5 Å) with the protein will appear. This allows for the mapping of the peptide's binding epitope. nih.govnih.gov
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This method also detects binding by observing the ligand's signals. It relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. In the free state, the peptide's signals have an opposite sign to those when it is bound to the protein-water interface. The resulting WaterLOGSY spectrum effectively highlights which molecules are binding to the target protein. researchmap.jpnih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. creative-proteomics.comspringernature.comamericanpeptidesociety.org This method measures the differential absorption of left- and right-handed circularly polarized light, which is sensitive to the conformation of the peptide backbone. springernature.comamericanpeptidesociety.org The resulting CD spectrum provides valuable information about the presence and proportion of common secondary structural elements such as α-helices, β-sheets, and random coils. creative-proteomics.comamericanpeptidesociety.org
For a tripeptide like this compound, CD spectroscopy can reveal its conformational tendencies. While short peptides may not form stable, well-defined secondary structures like larger proteins, they can exhibit preferences for certain conformations. The characteristic CD spectra for different structures are well-established:
α-helices typically show negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org
β-sheets are characterized by a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random coils or disordered structures generally display a strong negative band around 200 nm. americanpeptidesociety.org
The analysis of the CD spectrum of this compound would involve dissolving the peptide in an appropriate buffer, ensuring its purity is high (ideally >95%). nih.gov The spectrum is then recorded in the far-UV region (typically 180-260 nm). creative-proteomics.com By comparing the experimental spectrum to reference spectra of known structures, the conformational propensity of the tripeptide can be estimated. americanpeptidesociety.org It is important to note that while CD provides a global picture of the secondary structure, it does not give residue-specific information. nih.gov The technique is particularly useful for studying conformational changes induced by environmental factors like temperature, pH, or the presence of binding partners. americanpeptidesociety.org
Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Negative Band(s) (nm) | Wavelength of Positive Band(s) (nm) |
| α-Helix | ~222, ~208 | ~190 |
| β-Sheet | ~217 | ~195 |
| Random Coil | ~200 | None significant |
This table is generated based on established principles of CD spectroscopy. americanpeptidesociety.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offer complementary information to CD for structural elucidation by probing the vibrational modes of a molecule. nih.govresearchgate.net
FTIR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. libretexts.org In peptides, the amide I (1600-1700 cm⁻¹) and amide II (1500-1600 cm⁻¹) bands are particularly informative for secondary structure analysis. thermofisher.com The amide I band, arising mainly from the C=O stretching vibration of the peptide backbone, is highly sensitive to the hydrogen-bonding pattern and thus to the secondary structure. thermofisher.com Deconvolution of the amide I band can provide quantitative estimates of α-helix, β-sheet, and other conformations. thermofisher.com For instance, FTIR has been used to study the amino acid threonine, a component of KPT. researchgate.net
Together, FTIR and Raman spectroscopy can provide a detailed vibrational profile of this compound. By analyzing the positions and intensities of the various vibrational bands, researchers can gain a deeper understanding of its molecular structure and intermolecular interactions.
Table 2: Key Vibrational Bands in Peptides for Structural Analysis
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Primary Molecular Motion |
| Amide A | ~3300 | N-H stretch |
| Amide I | 1600-1700 | C=O stretch |
| Amide II | 1500-1600 | N-H bend coupled with C-N stretch |
This table is compiled from general knowledge of peptide vibrational spectroscopy. thermofisher.comresearchgate.net
Quantitative Methodologies for this compound in Biological Samples (Research Scale)
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and pharmacodynamic studies at the research level. This requires the development of sensitive, specific, and reproducible analytical methods.
Development of Enzyme-Based Assays and Biosensors
Enzyme-based assays and biosensors represent a promising approach for the detection and quantification of specific molecules like this compound. scirp.orgjcu.cz A biosensor typically consists of a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer that converts the biological recognition event into a measurable signal. jcu.cz
For this compound, an enzyme-based assay could be designed around an enzyme that specifically recognizes and acts upon this tripeptide. For example, a specific protease or peptidase could be utilized. The activity of the enzyme would be proportional to the concentration of the tripeptide, and this activity could be monitored using various detection methods, such as fluorometric or colorimetric readouts. abcam.comabcam.com For instance, the Z´-LYTE™ assay technology is a fluorescence-based, coupled-enzyme format used for kinase assays that relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage. thermofisher.com A similar principle could be adapted for KPT.
The development of biosensors for peptides is an active area of research. gatech.edu These can be electrochemical, optical, or piezoelectric. scirp.org An electrochemical biosensor for KPT might involve immobilizing a specific binding partner onto an electrode surface. The binding of KPT would then cause a change in the electrical properties of the surface, which can be measured. biorxiv.org The development of such biosensors requires careful selection of the biorecognition element to ensure high specificity and sensitivity.
Immunoassay Development for Tripeptide Detection (e.g., ELISA)
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of peptides and proteins in biological fluids due to their high sensitivity and specificity. thermofisher.com The development of an ELISA for this compound would involve generating antibodies that specifically recognize this tripeptide.
The most common format is the competitive ELISA. In this setup, a known amount of labeled KPT competes with the unlabeled KPT in the sample for binding to a limited number of anti-KPT antibody binding sites, which are typically coated on a microplate. creative-diagnostics.com The amount of labeled KPT that binds to the antibody is inversely proportional to the amount of KPT in the sample. The signal from the label (e.g., an enzyme that produces a colored product) is then measured to determine the concentration of KPT in the sample.
The critical component of a successful immunoassay is the antibody's specificity. It must be able to distinguish this compound from other similar peptides and endogenous molecules in the biological matrix. mercodia.com For example, a synthetic tripeptide has been successfully used as an antigen to develop an ELISA for the detection of antibodies in Chagas disease, demonstrating high sensitivity and specificity. nih.gov
Method Validation for Sensitivity, Specificity, and Reproducibility in Research Matrixes
Once an analytical method for this compound is developed, it must be rigorously validated to ensure that the results are reliable. rsc.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include:
Sensitivity: This is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. rsc.orgnih.gov
Specificity (or Selectivity): This is the ability of the method to measure the analyte of interest accurately in the presence of other components that may be expected to be present in the sample matrix, such as metabolites, impurities, or other endogenous substances. nih.govmdpi.com Cross-reactivity studies are essential for immunoassays to ensure that the antibody does not bind to other structurally related compounds. mercodia.com
Reproducibility (Precision): This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision) precision. rsc.orgresearchgate.net
Accuracy: This is the closeness of the mean test results obtained by the method to the true value. It is often determined by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery. nih.gov
The validation process should be performed in the same biological matrix (e.g., plasma, urine, cell culture supernatant) that will be used for the actual research samples to account for any matrix effects. researchgate.netnih.gov
Table 3: Key Parameters for Analytical Method Validation
| Parameter | Description | Common Acceptance Criteria (for research scale) |
| Sensitivity | Lowest concentration that can be reliably detected (LOD) and quantified (LOQ). | Determined based on signal-to-noise ratio or standard deviation of the blank. |
| Specificity | Ability to differentiate and quantify the analyte in the presence of other components. | No significant interference from related substances or matrix components. |
| Reproducibility | Precision of the assay under the same and different conditions (intra- and inter-day). | Relative Standard Deviation (RSD) typically <15-20%. |
| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 80-120% of the nominal value. |
This table outlines general principles for method validation. nih.govresearchgate.netnih.gov
Computational and Theoretical Studies on Lysyl Prolyl Threonine
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the interaction between a ligand, such as the KPT tripeptide, and a macromolecular target, typically a protein receptor.
Molecular docking simulations can identify the most probable binding pocket on a target protein for Lysyl-prolyl-threonine. The algorithm samples a vast number of possible conformations and orientations of the tripeptide within the receptor's active site. The prediction is guided by a scoring function that estimates the binding energy.
A hypothetical docking study of KPT into a kinase binding site might reveal the interactions detailed in the table below.
| Interacting Residue in Target | Type of Interaction with KPT | KPT Residue Involved |
| Aspartic Acid (Asp145) | Salt Bridge, Hydrogen Bond | Lysine (B10760008) (NH3+) |
| Glutamine (Gln85) | Hydrogen Bond | Threonine (OH) |
| Leucine (Leu25) | Hydrophobic Interaction | Proline (Pyrrolidine Ring) |
| Serine (Ser83) | Hydrogen Bond | Threonine (Backbone Carbonyl) |
This table is illustrative and represents typical interactions that would be predicted from a molecular docking simulation.
The primary output of a docking simulation is a quantitative estimation of binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG_bind), typically in kcal/mol. Lower (more negative) values indicate a more favorable and stable interaction. By comparing the docking scores of KPT against various potential protein targets, researchers can hypothesize its primary biological partners.
Specificity is assessed by docking KPT against a panel of related and unrelated proteins. A high degree of specificity would be indicated by a significantly better docking score for the intended target compared to off-targets. Furthermore, computational alanine (B10760859) scanning, where residues in the binding site are computationally mutated to alanine, can pinpoint "hotspot" residues that are critical for the binding of KPT.
| Target Protein | Docking Score (kcal/mol) | Predicted Affinity |
| Kinase A | -9.5 | High |
| Protease B | -6.2 | Moderate |
| Phosphatase C | -5.8 | Moderate |
| Serum Albumin | -4.1 | Low (Non-specific) |
This table contains hypothetical data representing the kind of results generated from docking KPT against different protein targets.
Molecular Dynamics (MD) Simulations for Conformational Analysis
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the physical movements of atoms and molecules over time. This technique is crucial for understanding the flexibility of the KPT tripeptide and the conformational changes that occur in both the peptide and its receptor upon binding.
MD simulations of this compound in an explicit solvent (typically water) can reveal its intrinsic flexibility and preferred conformational states. Due to the proline residue, the peptide bond between lysine and proline can exist in either a cis or trans conformation. While the trans form is generally more stable for most X-Pro bonds, the energy barrier for isomerization is lower than for other peptide bonds, and MD simulations can quantify the probability of finding the peptide in each state.
| Conformational State | Dihedral Angle (Lys-Pro) | Population (%) | Key Intramolecular H-Bonds |
| Extended | ~180° (trans) | 85% | Lys (NH) - Thr (O) |
| Bent | ~180° (trans) | 12% | Lys (NH3+) - Thr (OH) |
| Kinked | ~0° (cis) | 3% | None |
This table presents hypothetical data from an MD simulation, illustrating the conformational landscape of KPT in an aqueous solution.
To understand the dynamics of the binding process, MD simulations are performed on the KPT-receptor complex, typically starting from the best-docked pose. These simulations can confirm the stability of the interactions predicted by docking and reveal more subtle, dynamic interactions involving water molecules at the binding interface.
By comparing the conformational ensemble of KPT in its free and bound states, one can observe the principle of "conformational selection" (where the receptor binds to a pre-existing conformation of the peptide) versus "induced fit" (where the peptide adapts its conformation upon binding). The simulation would also show how the binding of KPT might alter the dynamics of the receptor, for instance, by stabilizing a specific loop or inducing a domain closure, which can be critical for the protein's biological function.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For peptides, this is often referred to as a quantitative sequence-activity model (QSAM).
To build a QSAR model for KPT, one would first need a dataset of KPT analogues with measured biological activity (e.g., inhibitory concentration, IC50). For each analogue, a set of numerical descriptors representing its physicochemical properties is calculated. These descriptors can be classified into several categories:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity.
3D Descriptors: van der Waals volume, solvent-accessible surface area.
Amino Acid Descriptors: z-scales (representing hydrophobicity, steric properties, and electronic properties of the amino acid side chains).
Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the observed activity.
A hypothetical QSAR equation for a series of KPT analogues might look like:
log(1/IC50) = 0.75 * Z1(AA1) - 0.45 * S_vdw(AA3) + 0.60 * TPSA + 2.5
Where:
Z1(AA1) is the first z-scale descriptor for the amino acid at position 1 (Lysine).
S_vdw(AA3) is the van der Waals surface area of the amino acid at position 3 (Threonine).
TPSA is the topological polar surface area of the entire peptide.
Feature Selection and Model Development
The development of predictive models for the biological activity of peptides begins with translating the peptide's structure into a set of numerical features, or molecular descriptors. gu.se This process, known as feature engineering, is a critical step in building robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov A QSAR model establishes a mathematical relationship between the chemical structure attributes and the biological activity of a compound. nih.govuestc.edu.cn
For a tripeptide like this compound, a wide array of descriptors can be calculated to represent its physicochemical properties. These features are categorized based on the dimensionality of the molecular structure they are derived from. researchgate.net The goal of feature selection is to identify the most relevant subset of these descriptors that best correlate with the peptide's activity, thereby reducing model complexity and the risk of overfitting. nih.govsemanticscholar.org Common feature selection techniques include genetic algorithms, forward selection, and backward elimination. elsevierpure.com
Once the most predictive features are selected, various machine learning algorithms can be employed to build the QSAR model. These algorithms learn patterns from a training dataset of peptides with known activities to make predictions on new or untested sequences. nih.govjyi.org
| Descriptor Category | Examples of Selected Features for Peptide QSAR Models | Relevance to this compound |
| Physicochemical Properties | Molecular Weight, Charge, Hydrophobicity, Isoelectric Point | These fundamental properties govern the peptide's interaction with its environment and potential binding partners. |
| Amino Acid Composition | Frequency of specific amino acids (e.g., Lysine, Proline, Threonine) | The presence and count of each amino acid directly influence the peptide's overall character. |
| Sequence Characteristics | Amino Acid Pair Counts, Dipeptide and Tripeptide Composition | Captures information about the local sequence environment and the influence of adjacent residues on structure and function. mdpi.com |
| Topological Descriptors | Connectivity indices, Shape descriptors | Describe the topology and shape of the peptide molecule, which is crucial for receptor binding. researchgate.net |
| Quantum Mechanical Descriptors | HOMO/LUMO energies, Dipole moment | Provide insights into the electronic properties of the peptide, which are important for reaction mechanisms and non-covalent interactions. nih.gov |
These selected features are then used to train models such as Support Vector Machines (SVM), Random Forests, or neural networks to predict the biological activity of novel peptides. gu.sejyi.orgmdpi.com
Validation of Predictive Models with Experimental Data
The reliability of any predictive model is determined by its performance on unseen data. nih.gov Therefore, rigorous validation is an essential step in the model development process. Typically, a dataset of peptides is split into a training set, used to build the model, and a test or validation set, used to evaluate its predictive power. gu.se
The model's predictions on the validation set are compared to experimentally determined activity values. Several statistical metrics are used to quantify the model's performance. For classification models (e.g., predicting whether a peptide is active or inactive), common metrics include accuracy, precision, F1 score, and the Matthews Correlation Coefficient (MCC). gu.semdpi.com The MCC is considered a particularly balanced measure, especially for datasets with an uneven class distribution. mdpi.com For regression models (e.g., predicting a specific potency value like IC50), the coefficient of determination (R²) is often used. nih.gov
The process of comparing computational predictions with wet-lab results is crucial for confirming the model's utility. researchgate.net For instance, a QSAR model might predict a set of KPT analogs to have high binding affinity. Synthesizing these peptides and measuring their binding affinity experimentally provides the ultimate validation of the model's accuracy. researchgate.net Discrepancies between predicted and experimental results can, in turn, be used to refine and improve the model in an iterative feedback loop. nih.gov
| Performance Metric | Description | Typical Performance of Peptide Activity Models |
| Accuracy (ACC) | The proportion of correct predictions among the total number of cases examined. | 83.1% - 87.7% nih.gov |
| F1 Score | The harmonic mean of precision and recall, providing a single score that balances both concerns. mdpi.com | 0.89 jyi.org |
| Matthews Correlation Coefficient (MCC) | A measure of the quality of binary classifications that accounts for true and false positives and negatives. Values range from -1 to +1, where +1 indicates a perfect prediction. mdpi.com | 0.662 - 0.755 nih.gov |
| Coefficient of Determination (R²) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). Used for regression models. | 0.339 - 0.574 nih.gov |
De Novo Peptide Design and Optimization Guided by this compound Motifgu.seresearchgate.net
De novo design involves creating entirely new peptide sequences with desired properties, rather than modifying existing ones. creative-peptides.com The this compound (KPT) tripeptide motif can serve as a valuable structural and functional template in this process. Computational tools can build upon this core motif to generate novel peptides with enhanced or entirely new biological functions. researchgate.net
Design of Analogs with Enhanced or Modified Biological Activity
Computational methods allow for the rational design of KPT analogs by systematically modifying its constituent amino acids. nih.gov The goal is to improve properties such as binding affinity, stability, or selectivity. For example, the proline residue is a common target for modification due to its unique conformational rigidity, which significantly influences the peptide's backbone structure. nih.gov Introducing proline analogs can alter the peptide's shape and its ability to interact with biological targets. nih.gov
Similarly, the lysine and threonine residues can be substituted with natural or unnatural amino acids to explore new chemical space. For instance, modifying the side chain of lysine could alter the peptide's charge and hydrogen bonding capacity, while changes to threonine could affect its polarity and steric properties. Structure-activity relationship studies on similar tripeptidomimics have shown that even subtle changes, such as altering the side chain length of a lysine-like residue, can significantly impact inhibitory activity. nih.gov Molecular dynamics simulations can be used to assess the stability and conformational changes of these newly designed analogs in a virtual environment before undertaking costly chemical synthesis. mdpi.commdpi.com
| Modification Strategy | Example | Potential Effect on KPT Analog |
| Proline Analogs | cis-4-hydroxy-L-proline, 3,4-dehydro-L-proline | Alters backbone conformation, potentially improving binding to target proteins. nih.gov |
| Lysine Side-Chain Modification | Substitution with Ornithine | Changes side chain length and basicity, affecting electrostatic interactions and binding specificity. nih.gov |
| Threonine Isosteric Replacement | Substitution with Valine or Serine | Modifies hydrophobicity and hydrogen bonding potential, fine-tuning interactions at the binding site. |
| Non-Canonical Amino Acids | Introduction of D-amino acids (e.g., L-Lysyl-D-prolyl-L-threonine) | Increases resistance to proteolytic degradation, enhancing peptide stability and bioavailability. nih.govpharmaffiliates.com |
In Silico Screening of Virtual Peptide Libraries
In silico screening allows researchers to evaluate vast numbers of compounds computationally, prioritizing a smaller, more promising set for experimental testing. mdpi.com Starting with the KPT motif, large virtual libraries of peptides can be generated by adding, substituting, or modifying amino acids at positions flanking the core sequence. nih.gov
These virtual libraries, which can contain hundreds of thousands of peptide sequences, are then screened against a specific biological target using techniques like molecular docking. mdpi.comnih.gov This process simulates the binding of each peptide in the library to the target protein, calculating a score that estimates the binding affinity. Peptides with the best scores are identified as "hits" and are prioritized for further analysis and eventual experimental validation. This approach significantly accelerates the discovery of novel bioactive peptides by focusing resources on candidates with the highest probability of success. nih.govmdpi.com The use of advanced algorithms, such as Bayesian optimization or generative models, can further enhance the efficiency of navigating the vast chemical space of possible peptides to find optimal sequences. nih.govchemrxiv.orgchemrxiv.org
Emerging Research Areas and Future Directions
Discovery of Novel Molecular Targets and Biological Functions of Lysyl-Prolyl-Threonine
A primary objective in future Lys-Pro-Thr research is the identification of previously unknown molecular binding partners and the elucidation of novel biological activities. The current understanding of its targets is limited, and a systematic exploration is required to map its complete interactome. Advanced methodologies are central to this discovery process.
High-throughput screening (HTS) campaigns represent a powerful approach. In such an experimental setup, Lys-Pro-Thr can be used as a molecular bait to screen vast libraries of proteins, receptors, or enzymes to identify direct binding interactions. Conversely, phenotypic screening, where libraries of small molecules are tested for their ability to mimic or inhibit Lys-Pro-Thr-induced cellular responses, can help identify components of its functional pathway.
Chemical proteomics is another critical tool. This involves synthesizing modified versions of Lys-Pro-Thr, such as those with affinity tags (e.g., biotin) or photo-reactive cross-linkers. When introduced into cellular lysates or live cells, these probes can bind to their targets. The subsequent isolation of these probe-target complexes, followed by identification via mass spectrometry, provides direct evidence of a molecular interaction. This technique is invaluable for discovering low-affinity or transient interactions that are often missed by other methods. The integration of these discovery platforms is expected to reveal functions beyond its known association with extracellular matrix dynamics, potentially implicating Lys-Pro-Thr in metabolic regulation, immune modulation, or neuronal signaling.
The table below summarizes key techniques for discovering novel targets of this compound.
| Technique | Principle | Potential Outcome for Lys-Pro-Thr Research |
|---|---|---|
| Affinity Chromatography-Mass Spectrometry | Immobilized Lys-Pro-Thr is used to capture binding proteins from a cell lysate. Captured proteins are identified by mass spectrometry. | Direct identification of high-affinity binding proteins and receptor candidates. |
| Yeast Two-Hybrid (Y2H) Screening | A genetic method to detect protein-protein interactions. A Lys-Pro-Thr binding protein could be used as bait to find its interacting partners. | Mapping of the protein interaction network downstream of a known Lys-Pro-Thr receptor. |
| Surface Plasmon Resonance (SPR) | Measures real-time binding kinetics (association/dissociation rates) between Lys-Pro-Thr and a potential target protein immobilized on a sensor chip. | Quantitative characterization of binding affinity (KD) and specificity for newly identified targets. |
| Phenotypic Screening | Observing cellular or organismal responses to Lys-Pro-Thr to uncover new biological functions without a priori knowledge of the target. | Discovery of unexpected roles in processes like cell differentiation, migration, or apoptosis. |
Investigation of its Role in Intercellular Communication and Signaling Pathways
Understanding how this compound transmits signals within and between cells is a fundamental next step. It is hypothesized that this tripeptide acts as a signaling molecule in paracrine (acting on nearby cells) or autocrine (acting on the cell that secretes it) loops. A key research goal is to identify the specific cell surface receptors that recognize Lys-Pro-Thr and the intracellular cascades they trigger upon activation.
Future studies will likely focus on screening known receptor families, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), for activation by Lys-Pro-Thr. Experimental approaches would involve treating receptor-expressing cells with the tripeptide and measuring downstream second messenger production, such as changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) or calcium (Ca2+) levels.
Once a receptor is identified, research will proceed to map the subsequent signaling pathway. This involves using techniques like Western blotting or phospho-proteomics to determine if canonical pathways, such as the mitogen-activated protein kinase (MAPK) or the phosphoinositide 3-kinase (PI3K)/Akt pathways, are activated. The use of specific pharmacological inhibitors or genetic tools like siRNA/CRISPR to block pathway components will be essential to confirm that these pathways are directly and functionally linked to Lys-Pro-Thr signaling. Elucidating these mechanisms will clarify how the tripeptide translates an extracellular signal into a specific cellular response.
Advancements in Analytical Technologies for In Situ and Real-Time Tripeptide Monitoring
A significant challenge in peptide research is measuring the precise concentration and location of small peptides like Lys-Pro-Thr within a complex biological environment. Future research will heavily depend on the development and application of novel analytical technologies capable of in situ (in its original place) and real-time monitoring.
Current gold-standard methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer high sensitivity and specificity but typically require sample extraction, precluding real-time analysis in living systems. Emerging technologies aim to overcome this limitation. For instance, microdialysis coupled with online MS can continuously sample the extracellular fluid of living tissue, providing near-real-time data on Lys-Pro-Thr concentration changes in response to stimuli.
Furthermore, the development of genetically encoded biosensors is a promising avenue. These sensors are engineered proteins that change their fluorescent properties (e.g., via Fluorescence Resonance Energy Transfer, FRET) upon binding to Lys-Pro-Thr. When expressed in cells, these sensors would allow for the visualization of tripeptide dynamics with high spatial and temporal resolution using advanced microscopy. Such tools would be transformative, enabling researchers to observe where and when Lys-Pro-Thr is released and taken up by cells during physiological or pathological processes.
The table below compares traditional and emerging analytical methods for Lys-Pro-Thr detection.
| Analytical Technology | Key Advantage | Limitation | Application in Lys-Pro-Thr Research |
|---|---|---|---|
| LC-MS/MS | High sensitivity and specificity; absolute quantification. | Destructive; not real-time; requires sample homogenization. | Quantifying total Lys-Pro-Thr levels in tissue or plasma at discrete time points. |
| Microdialysis-MS | Near real-time monitoring in living tissue; measures unbound peptide. | Invasive; lower spatial resolution. | Tracking dynamic changes in extracellular Lys-Pro-Thr concentration in specific brain or tissue regions. |
| FRET-Based Biosensors | Real-time imaging in live cells; high spatial resolution. | Complex to develop; potential for artifacts; measures relative changes. | Visualizing subcellular Lys-Pro-Thr gradients and dynamics during cell signaling events. |
| Electrochemical Sensors | Potential for miniaturization and continuous monitoring. | Currently in development; specificity can be a challenge. | Future development of implantable devices for long-term monitoring of Lys-Pro-Thr levels. |
Utilization of this compound as a Research Probe in Mechanistic Studies
To dissect its complex biological roles, chemically modified versions of this compound can be engineered as powerful research probes. The native tripeptide is chemically simple and difficult to track. By attaching functional moieties, researchers can create tools to visualize its location, identify its binding partners, and study its mechanism of action.
Key strategies include:
Fluorescent Labeling: Covalently attaching a fluorescent dye (e.g., Fluorescein, Rhodamine) to Lys-Pro-Thr allows for its direct visualization in cells and tissues using fluorescence microscopy. This can reveal its cellular uptake mechanisms, subcellular localization, and tissue distribution.
Biotinylation: Adding a biotin (B1667282) tag creates a high-affinity handle for streptavidin. Biotinylated Lys-Pro-Thr can be used in pull-down assays to isolate its receptor and associated protein complexes from cell extracts for subsequent identification.
Photo-affinity Labeling: This advanced technique involves incorporating a photo-reactive group into the tripeptide structure. Upon exposure to UV light, the probe permanently cross-links to its direct binding target. This provides unambiguous evidence of a direct interaction, which is particularly useful for validating receptors identified through other means.
Stable Isotope Labeling: Synthesizing Lys-Pro-Thr with heavy isotopes (e.g., ¹³C, ¹⁵N) allows it to be distinguished from its endogenous counterpart by mass spectrometry. This is essential for accurate pharmacokinetic and metabolic studies, enabling researchers to trace the fate of the exogenously administered peptide.
These chemical probes are not merely markers but active tools that will enable definitive experiments to link Lys-Pro-Thr to specific molecular events.
Integration of Multi-Omics Data for Comprehensive Tripeptide Pathway Elucidation
The ultimate understanding of this compound's role in biology will come from a systems-level perspective that integrates multiple layers of biological information. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, is the future of this research. This strategy moves beyond studying a single endpoint and instead captures a holistic snapshot of the cellular state in response to the tripeptide.
A typical experimental design would involve treating a cellular or animal model with Lys-Pro-Thr and then performing a suite of omics analyses:
Transcriptomics (RNA-Seq): Reveals which genes are up- or down-regulated, providing a blueprint of the cellular transcriptional response.
Proteomics: Quantifies changes in protein expression and post-translational modifications (e.g., phosphorylation), showing how the genetic blueprint is executed.
Metabolomics: Measures changes in the levels of small-molecule metabolites (e.g., amino acids, lipids, energy intermediates like Adenosine triphosphate), revealing the functional metabolic output of the signaling cascade.
The main challenge and opportunity lie in the bioinformatic integration of these vast datasets. By layering transcriptomic, proteomic, and metabolomic data, researchers can construct comprehensive network models. These models can identify critical nodes and pathways that are perturbed by Lys-Pro-Thr, uncover feedback loops, and generate new, testable hypotheses about its mechanism of action that would be impossible to formulate from a single data type alone. This integrated approach will be paramount for fully elucidating the tripeptide's complex biological network.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
